molecular formula C12H4N8O12 B3367715 Diazene, bis(2,4,6-trinitrophenyl)- CAS No. 19159-68-3

Diazene, bis(2,4,6-trinitrophenyl)-

Cat. No. B3367715
CAS RN: 19159-68-3
M. Wt: 452.21 g/mol
InChI Key: PSDIVOYKWCKHLG-UHFFFAOYSA-N
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Description

“Diazene, bis(2,4,6-trinitrophenyl)-” is a chemical compound with the molecular formula C12H4N8O12 . It is also known by other names such as (E)-Bis(2,4,6-trinitrophenyl)diazen .


Synthesis Analysis

The synthesis of “Diazene, bis(2,4,6-trinitrophenyl)-” involves a two-step process . The synthesis mechanisms of these steps were investigated and the products of these steps were identified using infrared spectroscopy, nuclear magnetic resonance, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “Diazene, bis(2,4,6-trinitrophenyl)-” has been analyzed and its average mass is found to be 452.207 Da . The structure, properties, spectra, suppliers, and links for this compound can be found on ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving “Diazene, bis(2,4,6-trinitrophenyl)-” have been studied . The reaction is exothermic and involves the addition of sodium azide solution .


Physical And Chemical Properties Analysis

“Diazene, bis(2,4,6-trinitrophenyl)-” has been analyzed for its physical and chemical properties . It has been found to be a thermally stable explosive with high detonation performance . Important properties such as heat of detonation, detonation pressure and velocity, adiabatic exponent, Gurney velocity of explosives, specific impulse, and impact sensitivity have been calculated .

Future Directions

The future directions for the use of “Diazene, bis(2,4,6-trinitrophenyl)-” could involve its application in military ordnance, aeronautic and astronautic areas, and puncturing deep petroleum wells due to its high detonation performance .

properties

IUPAC Name

bis(2,4,6-trinitrophenyl)diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4N8O12/c21-15(22)5-1-7(17(25)26)11(8(2-5)18(27)28)13-14-12-9(19(29)30)3-6(16(23)24)4-10(12)20(31)32/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDIVOYKWCKHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4N8O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066458
Record name Diazene, bis(2,4,6-trinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diazene, bis(2,4,6-trinitrophenyl)-

CAS RN

19159-68-3
Record name 1,2-Bis(2,4,6-trinitrophenyl)diazene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19159-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diazene, 1,2-bis(2,4,6-trinitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019159683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diazene, 1,2-bis(2,4,6-trinitrophenyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diazene, bis(2,4,6-trinitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6,6'-hexanitroazobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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